molecular formula C9H14O3 B047673 Isoboonein CAS No. 99946-04-0

Isoboonein

Cat. No. B047673
CAS RN: 99946-04-0
M. Wt: 170.21 g/mol
InChI Key: DPDXVBIWZBJGSX-XUTVFYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoboonein is an iridoid lactone, a class of naturally occurring organic compounds. These compounds are characterized by their complex structure and bioactivity. The enantioselective total synthesis of (+)-Isoboonein from a precursor synthesized via a diastereoselective Diels-Alder reaction showcases the complexity and interest in such molecules due to their potential biological activities (Tada et al., 1998).

Synthesis Analysis

The synthesis of (+)-Isoboonein involves a complex series of reactions, starting from (-)-dimenthyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This precursor is obtained through a diastereoselective Diels-Alder reaction, highlighting the intricate steps required to achieve the final iridoid lactone structure (Tada et al., 1998).

Molecular Structure Analysis

Iridoids, including Isoboonein, possess a core cyclopentan[c]pyran structure, which is crucial for their biological activities. Advanced techniques such as DFT studies help in understanding the relationship between structure and properties, including electronic properties and antioxidant mechanisms, as seen in similar compounds (Deepha et al., 2015).

Chemical Reactions and Properties

Iridoids like Isoboonein are known for their bioactivity, which can be attributed to their ability to undergo various chemical reactions. These reactions include transformations through hydrolysis, reduction, and oxidation, contributing to their diverse pharmacological activities. Studies on similar structures provide insights into their reactivity and functional group transformations (Uludağ & Serdaroğlu, 2018).

Physical Properties Analysis

The physical properties of iridoids like Isoboonein, such as solubility, melting point, and optical activity, are crucial for their biological function and pharmacokinetics. These properties are often studied using techniques like mass spectrometry and spectroscopy to provide a complete profile necessary for drug development (Fenn & McLean, 2011).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical species, are pivotal in determining the biological activity of compounds like Isoboonein. Detailed NBO analysis and spectroscopic studies, as conducted on similar compounds, offer deep insights into these properties and their implications on molecular interactions and stability (Soliman et al., 2015).

Scientific Research Applications

1. Organic & Biomolecular Chemistry

  • Application Summary: Isoboonein is one of several iridolactones synthesized in a study published in Organic & Biomolecular Chemistry. The synthetic strategy features a diastereoselective intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework followed by some strategic synthetic manipulations to access the targeted monoterpenes including those having diverse oxy-functionalization patterns and with 3–5 contiguous stereogenic centres in a highly stereocontrolled manner .
  • Methods of Application: The method involves a simple and general approach towards the total syntheses of several iridolactones such as Isoboonein .
  • Results or Outcomes: The study successfully synthesized Isoboonein along with other iridolactones .

2. Anti-Inflammatory Activities

  • Application Summary: Isoboonein has been shown to have antibacterial and antitumor activity in previous studies, while anti-inflammatory activity is still unknown .
  • Methods of Application: The study investigated the preliminary anti-inflammatory activity of Isoboonein by testing Nitric Oxide (NO) inhibition ability .
  • Results or Outcomes: The results showed that Isoboonein exhibited inhibitory activities with IC50 values at 86.27 ± 3.45 µg/mL .

3. Total Syntheses of Iridolactones

  • Application Summary: A study published in Organic & Biomolecular Chemistry delineates a simple and general approach towards the total syntheses of several iridolactones such as Isoboonein .
  • Methods of Application: The synthetic strategy features a diastereoselective intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework followed by some strategic synthetic manipulations .
  • Results or Outcomes: The study successfully synthesized several iridolactones including Isoboonein .

4. Pharmacokinetic and Pharmacodynamic Research

  • Application Summary: Recent research on traditional Chinese medicine (TCM) saponin pharmacokinetics, which includes Isoboonein, has revealed transformative breakthroughs and challenges .
  • Methods of Application: The study investigated the pharmacokinetic characteristics of TCM saponins .
  • Results or Outcomes: The research provides a theoretical basis for new clinical drugs and supports rational clinical medication .

5. Synthesis of Noriridoid Scholarein A

  • Application Summary: A study published in Organic & Biomolecular Chemistry outlines a simple and general approach towards the total syntheses of several iridolactones such as Isoboonein . This also includes the putative structure of noriridoid scholarein A .
  • Methods of Application: The synthetic strategy features a diastereoselective intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework followed by some strategic synthetic manipulations .
  • Results or Outcomes: The study successfully synthesized several iridolactones including Isoboonein .

6. Traditional Chinese Medicine Saponin Pharmacokinetics

  • Application Summary: Recent research on traditional Chinese medicine (TCM) saponin pharmacokinetics, which includes Isoboonein, has revealed transformative breakthroughs and challenges .
  • Methods of Application: The study investigated the pharmacokinetic characteristics of TCM saponins .
  • Results or Outcomes: The research provides a theoretical basis for new clinical drugs and supports rational clinical medication .

Safety And Hazards

When handling Isoboonein, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

The future directions for Isoboonein research could involve further exploration of its antitumor and antibacterial properties . Additionally, more research is needed to understand its mechanism of action and potential applications in medicine . The development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDXVBIWZBJGSX-XUTVFYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447591
Record name isoboonein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoboonein

CAS RN

99946-04-0
Record name isoboonein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoboonein
Reactant of Route 2
Isoboonein
Reactant of Route 3
Isoboonein
Reactant of Route 4
Isoboonein
Reactant of Route 5
Isoboonein
Reactant of Route 6
Isoboonein

Citations

For This Compound
62
Citations
M Tada, S Inoue, T Miki, S Onogi… - Chemical and …, 1998 - jstage.jst.go.jp
… In this paper, we describe an enantioselective total synthesis” of (+)—isoboonein from the diastereoselective Diels~Alder adduct (7) of dimenthyl fumarate (5) with cyclopentadiene.“ …
Number of citations: 10 www.jstage.jst.go.jp
M Ohba, T Haneishi, T Fujii - Chemical and pharmaceutical bulletin, 1996 - jstage.jst.go.jp
… The identities of synthetic (i)-1 with abelialactone, Aglykon A1, and isoboonein permitted the unequivocal assignment of this common structure and the relative stereochemistry to these …
Number of citations: 4 www.jstage.jst.go.jp
MS Kaurav, V Kumar, D Kumar, T Khan - ChemistrySelect, 2018 - Wiley Online Library
… Further, the scope of approach for the formal syntheses of isoboonein, iridomyrmecin and isoiridomyrmecin has been demonstrated. … And since the elaboration of intermediate 30 …
M OHBA, T HANEISHI, T FUJII - Chem. Pharm. Bull, 1996 - jlc.jst.go.jp
… The identities of synthetic (i)-1 with abelialactone, Aglykon A1, and isoboonein permitted the unequivocal assignment of this common structure and the relative stereoehemistry to these …
Number of citations: 0 jlc.jst.go.jp
A Bianco, A de Luca, RA Mazzei, M Nicoletti… - Phytochemistry, 1994 - Elsevier
… the bark of Rauwolfa grandiflora a new monoterpenoid &lactone, isoboonein, was isolated together with boonein, loganin and loganic acid. The structure of isoboonein, established by …
Number of citations: 32 www.sciencedirect.com
O Masashi, H Tsuyoshi, F Tozo - CHEMICAL & PHARMACEUTICAL …, 1996 - cir.nii.ac.jp
… The identities of synthetic (±)-1 with abelialactone, Aglykon A1, and isoboonein permitted the unequivocal assignment of this common structure and the relative stereochemistry to these …
Number of citations: 0 cir.nii.ac.jp
MY Chang, RT Hsu, CY Lin - … : an international journal for reviews and …, 2006 - cir.nii.ac.jp
Formal Synthesis of (±)-Hop Ether, (±)-Isoboonein and (±)-Iridomyrmecin | CiNii Research … Formal Synthesis of (±)-Hop Ether, (±)-Isoboonein and (±)-Iridomyrmecin … Formal …
Number of citations: 3 cir.nii.ac.jp
S Khera, GM Woldemichael, MP Singh… - Journal of natural …, 2003 - ACS Publications
… -12-en-27-oic acid, 1, and the iridoid caiophoraenin, 2, as well as isoboonein 3. Isoboonein was identified by comparison of its spectral data with those reported in the literature. …
Number of citations: 38 pubs.acs.org
T Feng, XH Cai, ZZ Du, XD Luo - Helvetica Chimica Acta, 2008 - Wiley Online Library
… After careful analysis of the 1H- and 13C-NMR data of 1, we found they were similar to those of isoboonein (5) [5], except for the C(3)¼O group of 5 which was replaced by a CH2 group (…
Number of citations: 46 onlinelibrary.wiley.com
M Wu, P Wu, M Liu, H Xie, Y Jiang, X Wei - Phytochemistry, 2009 - Elsevier
… acid (5), were isolated from whole plants of Gentiana loureirii along with six known iridoids, 7-ketologanin (6), loganin (7), loganic acid (8), sweroside, boonein, and isoboonein, and …
Number of citations: 39 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.